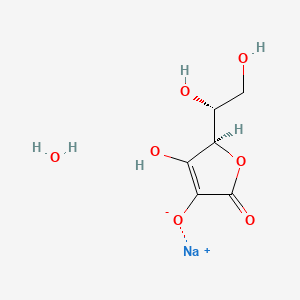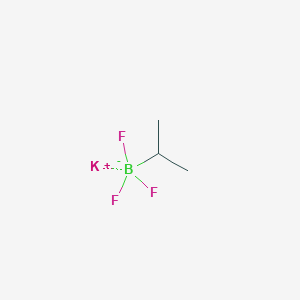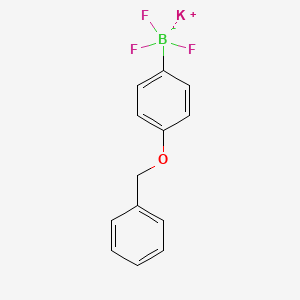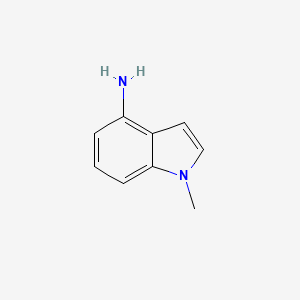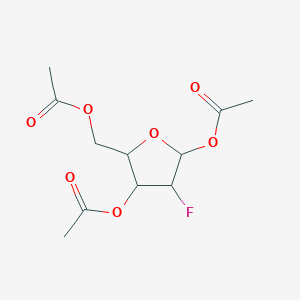
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate
描述
. This compound is characterized by its unique molecular structure, which includes fluorine, acetoxy groups, and an oxolane ring.
准备方法
The synthesis of (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate involves several steps, typically starting with the preparation of the oxolane ring followed by the introduction of fluorine and acetoxy groups. Common synthetic routes include:
Step 1 Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Step 2 Introduction of Fluorine: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Step 3 Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine site, using nucleophiles like sodium methoxide or potassium cyanide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins or enzymes. The acetoxy groups may facilitate the compound’s entry into cells, where it can interact with intracellular targets and modulate biochemical pathways .
相似化合物的比较
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate can be compared with other similar compounds, such as:
Oxazole Derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.
Difluoromethylated Compounds: These compounds share the presence of fluorine atoms and are known for their stability and reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(3,5-diacetyloxy-4-fluorooxolan-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDSMRRCLJPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633999 | |
| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444586-86-1 | |
| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


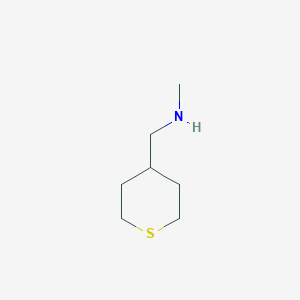
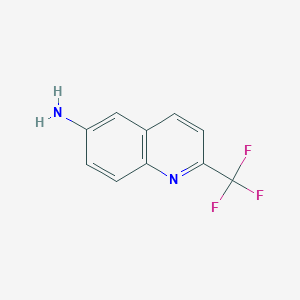
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)
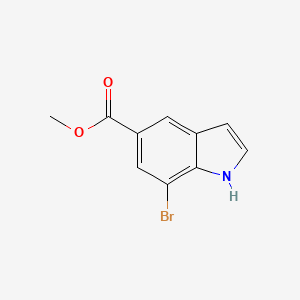
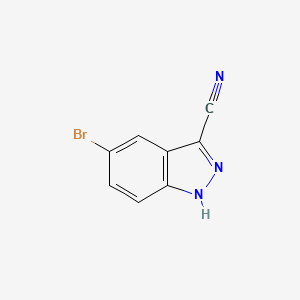
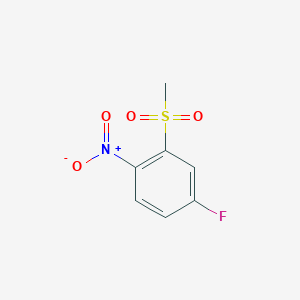
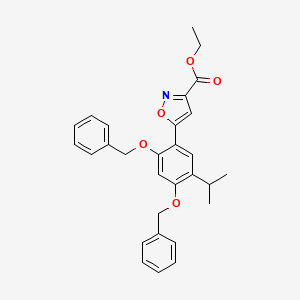
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
